molecular formula C18H14N4S B294419 [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole, 3-(4-methylphenyl)-6-(2-phenylethenyl)-

[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole, 3-(4-methylphenyl)-6-(2-phenylethenyl)-

Cat. No. B294419
M. Wt: 318.4 g/mol
InChI Key: IPOWOCNDDDUWSR-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole, 3-(4-methylphenyl)-6-(2-phenylethenyl)-, also known as TTA-UCB, is a novel compound that has gained attention in recent years due to its potential applications in scientific research. TTA-UCB is a heterocyclic compound that contains a triazole and thiadiazole ring, which gives it unique properties that make it suitable for various scientific applications.

Mechanism of Action

[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole, 3-(4-methylphenyl)-6-(2-phenylethenyl)- acts by binding to a specific site on the mGluR4 receptor, which leads to an increase in the receptor's activity. This, in turn, leads to an increase in the release of the neurotransmitter glutamate, which plays a crucial role in synaptic transmission. The enhanced activity of mGluR4 receptors by [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole, 3-(4-methylphenyl)-6-(2-phenylethenyl)- has been shown to have a positive effect on cognitive function, making it a potential therapeutic target for various neurological disorders.
Biochemical and Physiological Effects:
[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole, 3-(4-methylphenyl)-6-(2-phenylethenyl)- has been found to have various biochemical and physiological effects, including an increase in the release of glutamate, enhanced synaptic transmission, and improved cognitive function. It has also been shown to have a neuroprotective effect, protecting neurons from oxidative stress and other forms of damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole, 3-(4-methylphenyl)-6-(2-phenylethenyl)- is its ability to enhance synaptic transmission and improve cognitive function, making it a potential therapeutic target for various neurological disorders. It is also relatively easy to synthesize and cost-effective, making it a viable option for scientific research. However, one of the limitations of [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole, 3-(4-methylphenyl)-6-(2-phenylethenyl)- is its specificity to mGluR4 receptors, which limits its potential applications.

Future Directions

There are several future directions for the use of [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole, 3-(4-methylphenyl)-6-(2-phenylethenyl)- in scientific research. One potential application is its use as a therapeutic target for neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Another potential application is its use in the study of synaptic plasticity and the mechanisms underlying learning and memory. Further research is needed to fully understand the potential applications of [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole, 3-(4-methylphenyl)-6-(2-phenylethenyl)- in scientific research.

Synthesis Methods

[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole, 3-(4-methylphenyl)-6-(2-phenylethenyl)- can be synthesized through a multistep process involving the reaction of 4-methylbenzene-1,2-diamine with thiourea and 2-bromoacetophenone. The resulting compound is then subjected to cyclization using sodium azide to yield [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole, 3-(4-methylphenyl)-6-(2-phenylethenyl)-. The synthesis of [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole, 3-(4-methylphenyl)-6-(2-phenylethenyl)- is a relatively simple and cost-effective process, making it a viable option for scientific research.

Scientific Research Applications

[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole, 3-(4-methylphenyl)-6-(2-phenylethenyl)- has been found to have various applications in scientific research, especially in the field of neuroscience. It has been shown to act as a positive allosteric modulator of the metabotropic glutamate receptor 4 (mGluR4), which plays a crucial role in the regulation of neurotransmitter release. [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole, 3-(4-methylphenyl)-6-(2-phenylethenyl)- has also been found to enhance long-term potentiation (LTP) in the hippocampus, a process that is essential for learning and memory.

properties

Molecular Formula

C18H14N4S

Molecular Weight

318.4 g/mol

IUPAC Name

3-(4-methylphenyl)-6-[(E)-2-phenylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H14N4S/c1-13-7-10-15(11-8-13)17-19-20-18-22(17)21-16(23-18)12-9-14-5-3-2-4-6-14/h2-12H,1H3/b12-9+

InChI Key

IPOWOCNDDDUWSR-FMIVXFBMSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)/C=C/C4=CC=CC=C4

SMILES

CC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C=CC4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C=CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.